molecular formula C17H22ClN5O B7133464 N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide

N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide

Cat. No.: B7133464
M. Wt: 347.8 g/mol
InChI Key: LPGBCWUIJPYAMQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a pyrazolyl group, and a piperazinyl group

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O/c1-21-13-14(12-19-21)23-10-8-22(9-11-23)7-6-17(24)20-16-5-3-2-4-15(16)18/h2-5,12-13H,6-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGBCWUIJPYAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2)CCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 2-chlorophenyl-3-chloropropanamide: The 2-chlorobenzoyl chloride is then reacted with 3-chloropropanamide in the presence of a base such as triethylamine.

    Coupling with 1-methylpyrazole: The resulting intermediate is then coupled with 1-methylpyrazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]butanamide
  • N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pentanamide

Uniqueness

N-(2-chlorophenyl)-3-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

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